1-(3-Methoxy-phenylamino)-cyclohexanecarboxylic acid
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Overview
Description
1-(3-Methoxy-phenylamino)-cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a 3-methoxy-phenylamino group
Preparation Methods
The synthesis of 1-(3-Methoxy-phenylamino)-cyclohexanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and 3-methoxyaniline.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond between the carboxylic acid and the amine group.
Industrial Production: Industrial production methods may involve the use of catalysts to increase the reaction rate and yield. Common catalysts include palladium or platinum-based catalysts, which are used in hydrogenation reactions to reduce any intermediate compounds.
Chemical Reactions Analysis
1-(3-Methoxy-phenylamino)-cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Scientific Research Applications
1-(3-Methoxy-phenylamino)-cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-phenylamino)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to the modulation of these pathways.
Pathways Involved: It may inhibit the activity of enzymes such as cyclooxygenase, which are involved in the production of inflammatory mediators.
Comparison with Similar Compounds
1-(3-Methoxy-phenylamino)-cyclohexanecarboxylic acid can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3-Methoxy-phenylamino)-cyclohexanol and 1-(3-Methoxy-phenylamino)-cyclohexanone share structural similarities.
Uniqueness: The presence of the carboxylic acid group in this compound distinguishes it from its analogs, providing it with unique chemical and biological properties.
Properties
IUPAC Name |
1-(3-methoxyanilino)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-12-7-5-6-11(10-12)15-14(13(16)17)8-3-2-4-9-14/h5-7,10,15H,2-4,8-9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLBGDJBKKCTBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2(CCCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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